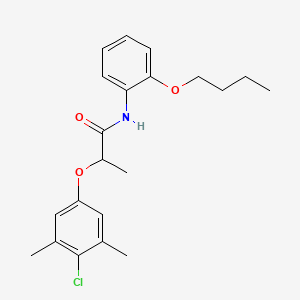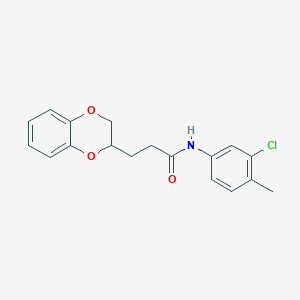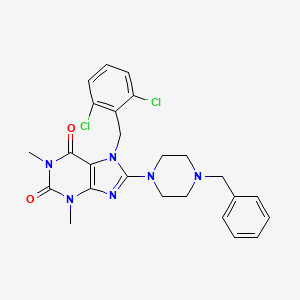![molecular formula C16H16N2O3 B4177546 methyl 4-[(N-phenylglycyl)amino]benzoate](/img/structure/B4177546.png)
methyl 4-[(N-phenylglycyl)amino]benzoate
描述
Methyl 4-[(N-phenylglycyl)amino]benzoate, also known as MPGB, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPGB is a member of the class of glycine transporter inhibitors and has been studied for its ability to modulate glycine neurotransmission in the central nervous system.
作用机制
Methyl 4-[(N-phenylglycyl)amino]benzoate acts as a competitive inhibitor of GlyT1, binding to the same site as glycine and preventing its reuptake into the presynaptic terminal. This leads to an increase in extracellular glycine levels, which can then bind to the glycine-binding site on the NMDA receptor, leading to an increase in NMDA receptor function. The exact mechanism by which methyl 4-[(N-phenylglycyl)amino]benzoate modulates NMDA receptor function is not fully understood, but it is thought to involve changes in the phosphorylation state of the receptor and alterations in downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are largely dependent on the concentration and duration of exposure. In general, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to increase extracellular glycine levels and modulate NMDA receptor function in a dose-dependent manner. At low concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate has been shown to enhance long-term potentiation (LTP) and improve cognitive function in animal models. At higher concentrations, methyl 4-[(N-phenylglycyl)amino]benzoate can lead to excitotoxicity and neuronal damage. The physiological effects of methyl 4-[(N-phenylglycyl)amino]benzoate are still being studied, but it has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
实验室实验的优点和局限性
The advantages of using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments include its ability to selectively modulate glycine neurotransmission and its well-characterized mechanism of action. methyl 4-[(N-phenylglycyl)amino]benzoate has also been shown to be effective in a variety of in vitro and in vivo models, making it a versatile research tool. However, there are also limitations to using methyl 4-[(N-phenylglycyl)amino]benzoate in lab experiments. One limitation is its potential toxicity at high concentrations, which can lead to cell death and confound experimental results. Another limitation is the lack of specificity for GlyT1, as methyl 4-[(N-phenylglycyl)amino]benzoate can also inhibit other transporters and receptors at high concentrations.
未来方向
There are several future directions for research on methyl 4-[(N-phenylglycyl)amino]benzoate. One area of interest is the development of more selective GlyT1 inhibitors with fewer off-target effects. Another area of interest is the investigation of the role of glycine neurotransmission in other neurological disorders such as epilepsy and traumatic brain injury. Additionally, the therapeutic potential of methyl 4-[(N-phenylglycyl)amino]benzoate in the treatment of various neurological disorders should be further explored in clinical trials. Overall, methyl 4-[(N-phenylglycyl)amino]benzoate represents a promising research tool for investigating the role of glycine neurotransmission in the central nervous system and has potential therapeutic applications in the treatment of neurological disorders.
科学研究应用
Methyl 4-[(N-phenylglycyl)amino]benzoate has been studied extensively for its potential applications in neuroscience research. It has been shown to inhibit glycine transporter 1 (GlyT1), a protein responsible for the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine levels. This increase in glycine levels has been shown to modulate N-methyl-D-aspartate (NMDA) receptor function, leading to changes in synaptic plasticity and neuronal excitability. methyl 4-[(N-phenylglycyl)amino]benzoate has been used in a variety of in vitro and in vivo studies to investigate the role of glycine neurotransmission in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease.
属性
IUPAC Name |
methyl 4-[(2-anilinoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-7-9-14(10-8-12)18-15(19)11-17-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRROGIIHIYVZOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CNC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24790489 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 4-[(N-phenylglycyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B4177467.png)
![3-[(4-fluorophenyl)amino]-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1-propanone](/img/structure/B4177468.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4177476.png)

![7-chloro-1-(3-ethoxy-4-hydroxyphenyl)-2-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4177494.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4177497.png)

![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B4177506.png)
![3-[2-(4-biphenylyl)-2-oxoethyl]-5-bromo-3-hydroxy-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4177514.png)

![tert-butyl 2-amino-6-bromo-6',6'-dimethyl-2',4'-dioxo-1',2',4',5',6',7'-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate](/img/structure/B4177522.png)

![12-(3-methyl-2-thienyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4177534.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4177550.png)